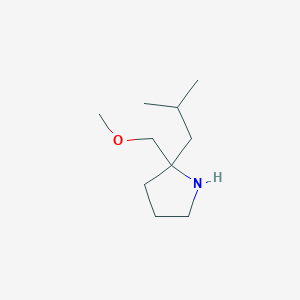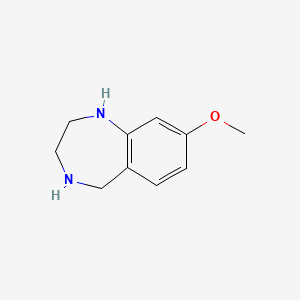
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine
Übersicht
Beschreibung
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine, also known as MMP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a molecular weight of 173.28 g/mol. The chemical formula of MMP is C10H21NO.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is not well understood. However, it is believed to work by interacting with enzymes and proteins involved in the synthesis of chiral compounds. 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been shown to form stable complexes with a variety of enzymes, including lipases, esterases, and proteases.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has no known biochemical or physiological effects in humans. However, it has been shown to be highly toxic to aquatic organisms and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is its high purity and yield, which makes it an ideal reagent for use in lab experiments. Additionally, its low toxicity and ease of handling make it a safe choice for researchers. However, one of the limitations of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine. One area of research could focus on the development of new synthetic methods for the production of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine. Additionally, more studies could be conducted to investigate the mechanism of action of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine and its potential use in the development of new drugs and catalysts. Finally, more research could be conducted to explore the potential environmental impact of 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine and ways to mitigate its toxicity.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has been shown to be an effective reagent in the synthesis of a variety of chiral compounds, including amino acids, alkaloids, and natural products. Additionally, 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine has been used as a ligand in the development of new catalysts for asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-10(8-12-3)5-4-6-11-10/h9,11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXBRCVSNVCLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)



![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)




